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Compound of Interest

Compound Name: Semaxinib

Cat. No.: B1683841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of Semaxinib (also known as SU5416), a

synthetic oxindole derivative recognized for its potent anti-angiogenic properties. It serves as a

comprehensive resource covering its chemical identity, synthesis pathway, and its mechanism

of action as a tyrosine kinase inhibitor.

Chemical Structure and Properties
Semaxinib is classified as an oxindole, specifically a 3-methyleneoxindole derivative where a

hydrogen on the methylene group is substituted by a 3,5-dimethylpyrrol-2-yl group.[1] This

structure is fundamental to its function as an inhibitor of receptor tyrosine kinases.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1683841?utm_src=pdf-interest
https://www.benchchem.com/product/b1683841?utm_src=pdf-body
https://www.benchchem.com/product/b1683841?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Semaxanib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-

pyrrol-2-yl)methylidene]-1H-

indol-2-one

[1][2]

Synonyms SU5416, SU 5416, semoxind [1][3]

CAS Number 194413-58-6 [1]

Chemical Formula C₁₅H₁₄N₂O [1][3]

Molecular Weight 238.28 g/mol [1][3]

Appearance Yellow to orange solid powder [3]

Synthesis of Semaxinib
The synthesis of Semaxinib is achieved through a straightforward two-step process involving a

Vilsmeier-Haack reaction followed by a Knoevenagel condensation.[2]

Formation of the Aldehyde Intermediate: The process begins with the formylation of 2,4-

dimethylpyrrole using a Vilsmeier-Haack reaction to produce the key intermediate, 3,5-

dimethyl-1H-pyrrole-2-carbaldehyde.[2][4]

Knoevenagel Condensation: The resulting aldehyde is then condensed with oxindole in the

presence of a base.[2] This reaction forms the final Semaxinib product in high yields.[4]
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Figure 1. Synthesis workflow for Semaxinib.

Mechanism of Action: Inhibition of VEGFR-2
Signaling
Semaxinib functions as a potent and selective inhibitor of the Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2, also known as KDR/Flk-1).[2][3][5] It exerts its therapeutic effect

by competitively and reversibly inhibiting the binding of ATP to the tyrosine kinase domain of

VEGFR-2.[1][6][7] This action prevents the receptor's autophosphorylation and subsequent

activation of downstream signaling cascades that are crucial for angiogenesis—the formation

of new blood vessels.[3]

The inhibition of VEGFR-2 by Semaxinib disrupts several key cellular processes stimulated by

VEGF, including endothelial cell migration, proliferation, and survival, ultimately leading to a

reduction in tumor microvasculature.[1][6]

Target IC₅₀ Selectivity

VEGFR-2 (Flk-1/KDR) 1.23 µM Potent and selective

PDGFRβ ~20.26 µM
~20-fold less potent than for

VEGFR-2

EGFR, InsR, FGFR >100 µM Lack of significant activity

IC₅₀ values represent the concentration of Semaxinib required to inhibit 50% of the kinase

activity.
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VEGFR-2 Signaling Pathway and Inhibition by Semaxinib
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Figure 2. Semaxinib inhibits VEGFR-2 activation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1683841?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
General Synthesis of Semaxinib (Knoevenagel
Condensation)
This protocol is a generalized procedure based on the Knoevenagel condensation reaction

described for Semaxinib synthesis.[2][4]

Reactant Preparation: Dissolve equimolar amounts of 3,5-dimethyl-1H-pyrrole-2-

carbaldehyde and the appropriate oxindole in a suitable solvent such as ethanol.

Initiation: Add a catalytic amount of a base (e.g., piperidine or pyrrolidine) to the mixture.

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer

chromatography (TLC). The reaction is typically complete within a few hours.

Isolation: After completion, cool the reaction mixture to room temperature. The product often

precipitates out of the solution.

Purification: Collect the solid product by filtration, wash it with cold ethanol, and dry it under a

vacuum. If necessary, the product can be further purified by recrystallization or column

chromatography.

VEGFR-2 Kinase Activity Assay (General Protocol)
This protocol outlines a method to determine the in vitro inhibitory activity of Semaxinib against

VEGFR-2, based on common kinase assay principles.

Plate Preparation: Coat 96-well microtiter plates with a substrate that can be phosphorylated

by VEGFR-2 (e.g., a synthetic polymer like poly(Glu, Tyr) 4:1).

Reagent Addition: To each well, add the following in order:

A solution of the test compound (Semaxinib) at various concentrations (typically in

DMSO, then diluted).

Recombinant human VEGFR-2 enzyme.
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An ATP solution to initiate the kinase reaction.

Incubation: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a specified

period (e.g., 20-30 minutes) to allow the phosphorylation reaction to occur.

Detection: Stop the reaction by washing the plate. The amount of phosphorylation is

quantified using an antibody-based detection method.

Add a biotinylated anti-phosphotyrosine monoclonal antibody to the wells and incubate.

After washing, add avidin-conjugated horseradish peroxidase (HRP) and incubate.

Add a chromogenic HRP substrate (like TMB) and allow color to develop.

Data Analysis: Stop the color development with an acid solution (e.g., H₂SO₄) and measure

the absorbance of each well using a plate reader. Calculate the IC₅₀ value by plotting the

percentage of inhibition against the logarithm of the Semaxinib concentration.[5]

Disclaimer: This document is intended for research and informational purposes only. The

experimental protocols provided are generalized and may require optimization for specific

laboratory conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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